![molecular formula C10H16N2O3 B14138718 1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione CAS No. 89003-36-1](/img/structure/B14138718.png)
1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with morpholine in the presence of formaldehyde. The reaction is carried out in a mixture of ethanol and dimethylformamide (DMF) at a temperature of around 60°C. The mixture is stirred for an hour, followed by the addition of morpholine. The resulting product is then precipitated by pouring the reaction mixture into crushed ice and left to stand overnight. The crude product is filtered, dried, and recrystallized from absolute ethanol to obtain a pure compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound shares a similar piperidine-2,6-dione structure but with additional phenyl groups.
Indole Derivatives: These compounds also contain heterocyclic structures and exhibit various biological activities.
Uniqueness: 1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione is unique due to its specific combination of morpholine and piperidine-2,6-dione moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89003-36-1 |
|---|---|
Fórmula molecular |
C10H16N2O3 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
1-(morpholin-4-ylmethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C10H16N2O3/c13-9-2-1-3-10(14)12(9)8-11-4-6-15-7-5-11/h1-8H2 |
Clave InChI |
NWNSCMSYGVQKMM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C(=O)C1)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


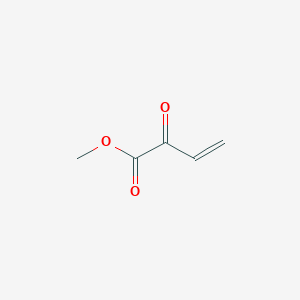
![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)
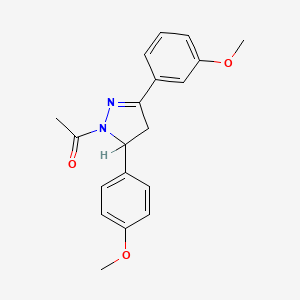
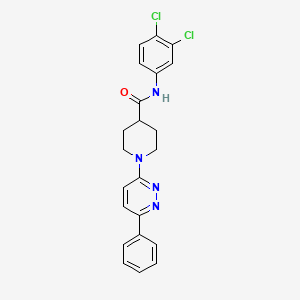
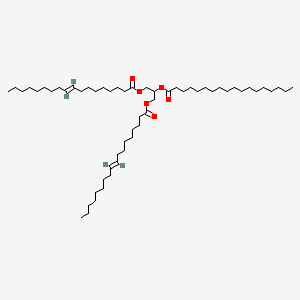
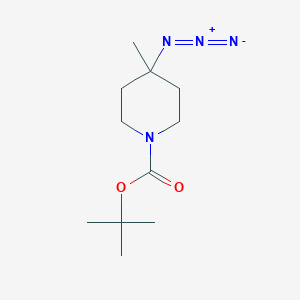
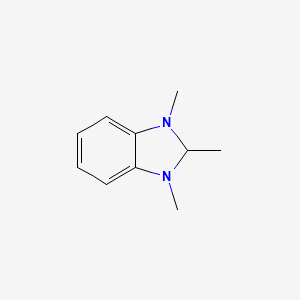
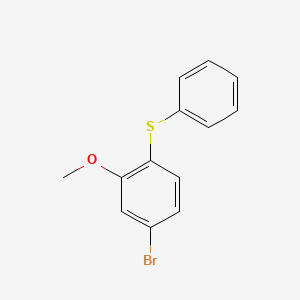
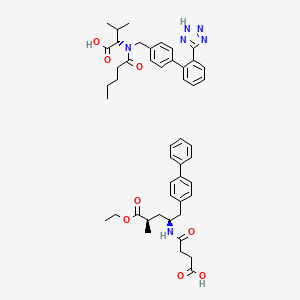
![5-Chloro-N-[3-(piperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14138695.png)
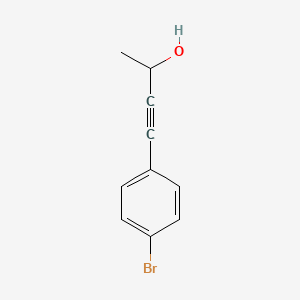
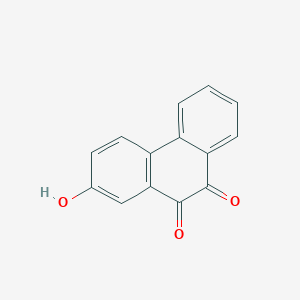
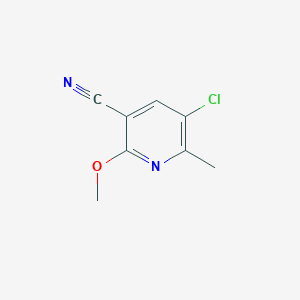
![1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14138716.png)
